molecular formula C10H12BrNO B13037381 N-(4-bromo-2-methylphenyl)-N-methylacetamide

N-(4-bromo-2-methylphenyl)-N-methylacetamide

Cat. No.: B13037381
M. Wt: 242.11 g/mol
InChI Key: YSEBCHALLDXUIC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-N-methylacetamide is an organic compound with the molecular formula C10H12BrNO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-N-methylacetamide typically involves the reaction of 4-bromo-2-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
  • N-(4-bromo-2-methylphenyl)-N2-methyl-N2-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]glycinamide

Uniqueness

N-(4-bromo-2-methylphenyl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of both bromine and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-N-methylacetamide

InChI

InChI=1S/C10H12BrNO/c1-7-6-9(11)4-5-10(7)12(3)8(2)13/h4-6H,1-3H3

InChI Key

YSEBCHALLDXUIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N(C)C(=O)C

Origin of Product

United States

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